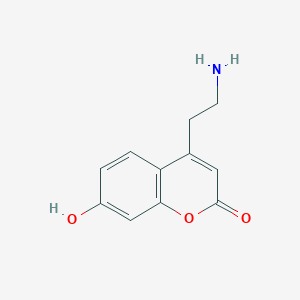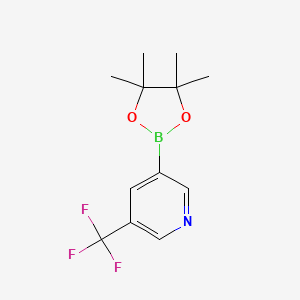
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine” is a chemical compound that belongs to the class of organoboron compounds . It is also known as a heteroarylboronic acid ester .
Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is almost transparent in acetone . The melting point ranges from 102.0 to 106.0 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformational Analysis
- Compounds with a molecular structure similar to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine have been synthesized and analyzed. These compounds include methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related derivatives. These compounds, characterized by their boric acid ester intermediates and benzene rings, were confirmed using spectroscopy (FTIR, NMR), mass spectrometry, and X-ray diffraction. Conformational analyses through Density Functional Theory (DFT) have shown a consistency between the molecular structures optimized by DFT and the crystal structures determined by X-ray diffraction. This research aids in understanding the physicochemical properties of such compounds (Huang et al., 2021).
Application in Organic Synthesis and Medicinal Chemistry
- Boronic esters similar to this compound play a pivotal role in organic synthesis. For instance, they have been used in the Suzuki coupling reaction to synthesize 3-(hetero)arylpyrazolo[1,5-a]pyridines, which are important in medicinal chemistry. This demonstrates the versatility of such boronic esters in facilitating the synthesis of complex organic molecules (Bethel et al., 2012).
Advancements in Material Science
- Compounds with similar structures to this compound have been explored in the field of material science. For example, they have been used in the synthesis of coordination polymers with potential applications in catalysis and material science. This highlights the applicability of such compounds in developing new materials with unique properties (Al-Fayaad et al., 2020).
Fluoride Shuttle Batteries
- Boron-based compounds, similar to the one , have been investigated for their use in organic liquid electrolyte-based fluoride shuttle batteries. These compounds, including 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, were examined as electrolyte additives, highlighting their potential in enhancing battery performance through improved fluoride ion conductivity and solubility (Kucuk & Abe, 2020).
Safety and Hazards
Wirkmechanismus
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown The compound’s interaction with its targets could potentially alter various biochemical pathways, leading to downstream effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets.
Biochemische Analyse
Biochemical Properties
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine plays a crucial role in various biochemical reactions. It is often used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound interacts with enzymes such as palladium catalysts, which facilitate the borylation of aromatic compounds. The nature of these interactions involves the formation of a complex between the palladium catalyst and this compound, leading to the activation of the boron atom for subsequent reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzymatic activity, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain kinases by competing with ATP for binding sites, leading to a decrease in phosphorylation events .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to light and air can lead to gradual degradation, affecting its efficacy in biochemical assays. In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function remain consistent over time, provided that the compound is stored and handled appropriately .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with no significant adverse reactions observed. At higher doses, toxic effects such as liver and kidney damage have been reported. These threshold effects highlight the importance of careful dosage optimization in experimental settings to avoid potential toxicity while maximizing the compound’s biochemical efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role in the borylation of aromatic compounds, facilitated by palladium catalysts. This interaction leads to the formation of boronate esters, which are crucial intermediates in organic synthesis. Additionally, the compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical efficacy. For instance, the compound can be transported across cell membranes via specific transporters, allowing it to reach intracellular targets and exert its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules. For example, the compound may be localized to the nucleus, where it can modulate gene expression by interacting with transcription factors. Alternatively, it may be directed to the cytoplasm, where it can influence signaling pathways and metabolic processes .
Eigenschaften
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-5-8(6-17-7-9)12(14,15)16/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZDWNHGQKQVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694386 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1084953-47-8 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



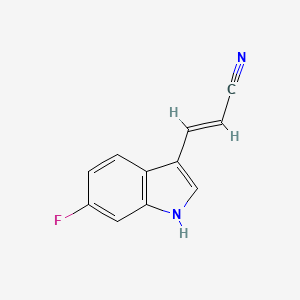
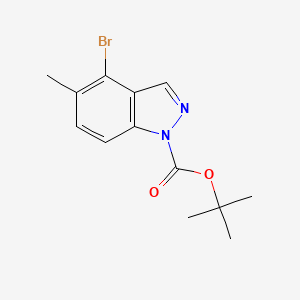

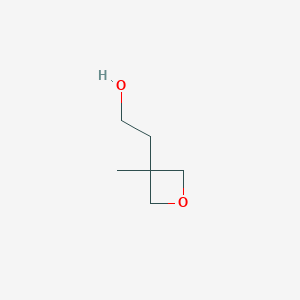


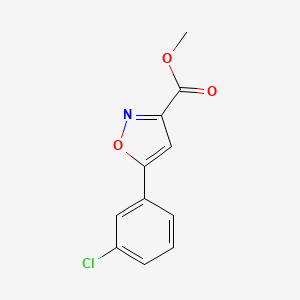
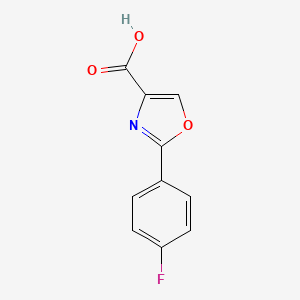
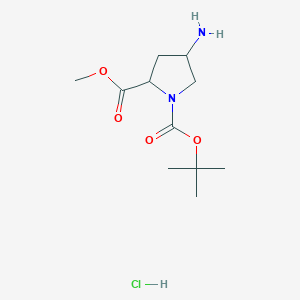

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B1394552.png)

